Enhanced Polarity and Hydrogen-Bonding Capacity Versus Phenyl Analog
The topological polar surface area (TPSA) of 2-hydroxy-1-(thiophen-2-yl)propan-1-one is 65.5 Ų, which is 75.6% higher than the 37.3 Ų of the phenyl analog 2-hydroxy-1-phenylpropan-1-one [1]. This increase is attributed to the sulfur atom in the thiophene ring, which contributes additional electron density and hydrogen-bond acceptor capacity. Simultaneously, the computed lipophilicity (XLogP3) is 1.0 for the thiophene compound, compared to 1.4 for the phenyl analog, representing a 28.6% reduction in lipophilicity [2]. The hydrogen-bond acceptor count is 3 for the target compound versus 2 for the phenyl analog [3]. These combined differences indicate that the thiophene derivative will exhibit superior aqueous solubility and distinct partitioning behavior, critical for applications in aqueous media or biological assays.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 65.5 Ų |
| Comparator Or Baseline | 2-Hydroxy-1-phenylpropan-1-one: 37.3 Ų |
| Quantified Difference | +75.6% (higher TPSA) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
A higher TPSA and lower logP directly translate to better aqueous solubility and reduced passive membrane permeability, making the thiophene compound preferable for aqueous-phase reactions and biological assays where low solubility is a known limitation of phenyl analogs.
- [1] PubChem. (2025). Compound Summary: (S)-2-hydroxypropiophenone. Computed TPSA value. View Source
- [2] Kuujia.com. (2025). Computed XLogP3 for 2-hydroxy-1-(thiophen-2-yl)propan-1-one vs PubChem data for phenyl analog. View Source
- [3] PubChem. (2025). Hydrogen Bond Acceptor Count comparison between CID 15048019 and CID 10130043. View Source
